molecular formula C21H14N2 B14233371 Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)- CAS No. 741709-22-8

Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-

Cat. No.: B14233371
CAS No.: 741709-22-8
M. Wt: 294.3 g/mol
InChI Key: DJDGNJPIBXPTMJ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzonitrile group attached to a phenyl-indole moiety, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives can involve various methods, including catalytic hydrogenation, cyclization reactions, and the use of hypervalent iodine reagents for regiodivergent synthesis . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Scientific Research Applications

Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The specific pathways and targets depend on the functional groups present on the indole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with a phenyl-indole moiety makes it a versatile compound for various applications.

Properties

CAS No.

741709-22-8

Molecular Formula

C21H14N2

Molecular Weight

294.3 g/mol

IUPAC Name

4-(2-phenylindol-1-yl)benzonitrile

InChI

InChI=1S/C21H14N2/c22-15-16-10-12-19(13-11-16)23-20-9-5-4-8-18(20)14-21(23)17-6-2-1-3-7-17/h1-14H

InChI Key

DJDGNJPIBXPTMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C#N

Origin of Product

United States

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